![molecular formula C12H21N3 B1485430 4-(1-butyl-1H-pyrazol-4-yl)piperidine CAS No. 2098007-91-9](/img/structure/B1485430.png)
4-(1-butyl-1H-pyrazol-4-yl)piperidine
Overview
Description
“4-(1-butyl-1H-pyrazol-4-yl)piperidine” is a chemical compound that can be used as an organic synthesis intermediate and pharmaceutical intermediate . It is primarily used in laboratory research and development processes and in the production of chemical pharmaceuticals .
Synthesis Analysis
The synthesis of compounds similar to “4-(1-butyl-1H-pyrazol-4-yl)piperidine” has been reported in the literature . For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in many biologically active compounds such as crizotinib, was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis
The molecular structure of “4-(1-butyl-1H-pyrazol-4-yl)piperidine” can be analyzed based on its InChI code . The InChI code provides a standard way to encode the molecular structure using text, which can be used to generate a 3D structure for further analysis .Scientific Research Applications
Soluble Epoxide Hydrolase (sEH) Inhibition
Compounds with a similar structure have been reported to show improved sEH inhibition, which is significant in the treatment of various diseases due to the role of sEH in biological processes .
Synthesis of Biologically Active Compounds
An important intermediate in many biologically active compounds, such as crizotinib, has been synthesized using a similar compound structure .
Antibacterial Activity
Related compounds have demonstrated in vitro antibacterial activity against various bacterial strains, indicating potential for developing new antibacterial agents .
Cytotoxic Effect in Macrophage Cells
A series of compounds with a similar pyrazole structure have been designed and synthesized to measure their cytotoxic effects in macrophage cells, which could be relevant for anti-inflammatory and cancer research .
Medicinal Chemistry and Drug Discovery
The pyrazole scaffold, which is part of the compound’s structure, is widely used in medicinal chemistry and drug discovery due to its versatility and effectiveness in various therapeutic areas .
properties
IUPAC Name |
4-(1-butylpyrazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3/c1-2-3-8-15-10-12(9-14-15)11-4-6-13-7-5-11/h9-11,13H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMQTXOESNPPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-butyl-1H-pyrazol-4-yl)piperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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